(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid CAS number and properties
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid CAS number and properties
An In-Depth Technical Guide to (1-Methyl-1H-1,3-benzodiazol-yl)boronic Acids for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-Methyl-1H-1,3-benzodiazol-yl)boronic acids, crucial building blocks in medicinal chemistry and materials science. Due to ambiguity in the positional isomer nomenclature, this guide focuses on the well-characterized and commercially available 5- and 6-isomers: (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid and (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid. The document details their chemical properties, applications in drug discovery, particularly as fragments in kinase inhibitors and other therapeutic agents, and their role in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. A detailed experimental protocol for a typical cross-coupling reaction is provided, alongside diagrams illustrating chemical structures and reaction workflows. This guide serves as a critical resource for researchers leveraging these versatile reagents in their scientific endeavors.
Introduction and Nomenclature
The term "1,3-benzodiazole" is synonymous with benzimidazole. Therefore, "(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid" refers to a methylated benzimidazole core bearing a boronic acid functional group. While the 7-positional isomer is not widely documented or commercially available, the closely related 5- and 6-isomers are well-characterized and frequently utilized in research and development. This guide will focus on these two key isomers.
Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. Their unique electronic properties and reactivity make them indispensable reagents in organic synthesis.[1] They are particularly valued for their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[1][2]
Caption: 2D structures of the 5- and 6-isomers of (1-Methyl-1H-benzo[d]imidazol-yl)boronic acid.
Physicochemical Properties and Identification
The physicochemical properties of these isomers are critical for their handling, storage, and application in chemical reactions. Below is a summary of their key properties.
| Property | (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid | (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid |
| CAS Number | 1107627-21-3[3][4] | 1072945-87-9[5][6] |
| Molecular Formula | C₈H₉BN₂O₂[3] | C₈H₉BN₂O₂[5] |
| Molecular Weight | 175.98 g/mol | 175.98 g/mol [5] |
| Appearance | Solid[3] | Solid[5] |
| Purity | Typically ≥95%[5] | Typically ≥98% |
| InChI Key | ULAHHADVEXVVEN-UHFFFAOYSA-N[3][4] | AOOJQSARVKLHLF-UHFFFAOYSA-N[5][6] |
| Storage | Inert atmosphere, store in freezer, under -20°C[3] | Store at 0-8 °C |
Applications in Drug Discovery and Materials Science
Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[7][8][9] The incorporation of a boronic acid moiety provides a versatile handle for further chemical modification and can also contribute to the compound's biological activity through interactions with protein targets.[7][8]
Role as a Building Block in Medicinal Chemistry
(1-Methyl-1H-benzo[d]imidazol-yl)boronic acids are primarily used as building blocks in the synthesis of more complex molecules. Their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds.[10][11] This makes them invaluable for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, these fragments can be coupled with various aryl or heteroaryl halides to generate potential kinase inhibitors, a class of drugs widely used in oncology.
Boron-Containing Drugs
The field of boron-based pharmaceuticals has expanded significantly since the approval of bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid functional group used in cancer therapy.[7][8] This has spurred interest in developing other boron-containing drug candidates. The benzimidazole scaffold itself is a well-established pharmacophore, and its combination with a boronic acid group presents opportunities for novel drug design.
Materials Science Applications
Beyond pharmaceuticals, boronic acids are utilized in the development of advanced materials.[12] Their ability to form reversible covalent bonds with diols makes them suitable for creating sensors for carbohydrates and other biological molecules.[2][13] The electronic properties of the benzimidazole ring system also suggest potential applications in organic electronics.[12]
Synthesis and Reactivity
The synthesis of (1-Methyl-1H-benzo[d]imidazol-yl)boronic acids typically involves a multi-step process starting from a substituted o-phenylenediamine. A general synthetic approach is outlined below.
Caption: Generalized synthetic workflow for (1-Methyl-1H-benzo[d]imidazol-yl)boronic acids.
The key reactivity of these compounds lies in the boronic acid group, which readily undergoes transmetalation in the presence of a palladium catalyst, making it a key partner in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using a (1-Methyl-1H-benzo[d]imidazol-yl)boronic acid derivative.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
(1-Methyl-1H-benzo[d]imidazol-yl)boronic acid isomer (1.0 eq)
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Aryl halide (e.g., aryl bromide) (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like P1) (1-5 mol%)[10]
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Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 eq)[10]
-
Solvent (e.g., Dioxane/Water mixture)[10]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add the (1-Methyl-1H-benzo[d]imidazol-yl)boronic acid, aryl halide, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (5-24 hours).[10] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
(1-Methyl-1H-benzo[d]imidazol-yl)boronic acids are classified as irritants.[6] They can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(1-Methyl-1H-benzo[d]imidazol-yl)boronic acids are versatile and valuable reagents in modern organic chemistry and drug discovery. Their utility in constructing complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction ensures their continued importance in the synthesis of novel therapeutic agents and functional materials. This guide provides a foundational understanding of their properties, applications, and handling, enabling researchers to effectively incorporate these building blocks into their research programs.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved from [Link]
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